Phenidone exerts its primary pharmacological effect by interrupting the arachidonic acid (AA) cascade, a key pathway in the production of inflammatory eicosanoids [1] [2].
The following diagram illustrates this signaling pathway and this compound's inhibitory role:
This compound inhibits COX and LOX enzymes in the arachidonic acid pathway.
Research has explored this compound's activity in various experimental models, particularly focusing on neuroprotection.
Studies indicate that this compound provides neuroprotection in several experimental models, including:
The neuroprotective effect is associated not only with COX/LOX inhibition but also with this compound's direct antioxidant property. Microglia-related neurotoxicity is believed to be partially mediated by oxidative stress, which this compound can mitigate [2].
One documented in vitro methodology examines this compound's effect on inflammation induced by chemical agents. The experimental workflow for this type of study can be summarized as follows:
General workflow for in vitro assays testing this compound's anti-inflammatory effects.
In this model, topically applied this compound was compared with reference compounds like dexamethasone and indomethacin. Key metrics for evaluating efficacy included the ability to reduce edema, increases in vascular permeability, eicosanoid levels, and cell-influx induced by arachidonic acid and tetradecanoylphorbol acetate (TPA) in mouse ears [1].
For laboratory research, understanding the solubility and stability of this compound is crucial for designing in vitro and in vivo experiments.
| Parameter | Specification / Protocol |
|---|---|
| In Vitro Solubility (DMSO) | 32 mg/mL (197.29 mM) [2] |
| In Vivo Formulation (Suspension) | Prepared using 5 mg of this compound in 1 mL of carboxymethyl cellulose sodium (CMC-Na) solution to create a homogeneous suspension [2] |
| Storage & Stability | -20°C powder, stable for 3 years from receipt [2] |
This compound is a well-characterized dual COX/LOX inhibitor that serves as a valuable tool in pharmacological research. Its defined molecular mechanism, supported by evidence from various disease models, makes it particularly interesting for studying neuroinflammation and related conditions.
The following table summarizes the key characteristics of common solvents for Phenidone based on practical experience in photographic chemistry [1].
| Solvent | Solubility & Preparation | Stability & Longevity | Key Considerations |
|---|---|---|---|
| Propylene Glycol | Dissolves with heating to 60–80°C; may require prolonged stirring. Lower temperatures (~40°C) are also effective but take longer [1]. | Excellent; stable for at least 1.5 years, often more [1]. | Superior longevity attributed to very low oxygen solubility. Solutions should be stored under an inert gas (e.g., butane) to prevent oxidation at the air-liquid interface [1]. |
| Isopropyl Alcohol | Readily dissolves, especially in anhydrous alcohol [1] [2]. | Good; stable for a considerable time, though generally considered less long-lived than glycol solutions [1]. | A practical and common choice. |
| Water | Can be dissolved in hot water (150–170°F / 65–75°C), but may require 7–10 minutes of stirring. A small amount of alcohol can aid dissolution [1] [2]. | Poor; aqueous solutions have a very short life due to rapid oxidation [1] [2]. | Not recommended for stock solutions unless used immediately. |
The diagram below outlines the general workflow for preparing a stable this compound stock solution, based on the consensus from the technical community [1].
The information available is sufficient for general photographic use but lacks the depth required for pharmaceutical development. To acquire the data you need, I suggest:
The table below summarizes the basic identifying information and properties for Phenidone (1-Phenyl-3-pyrazolidinone) as found in the scientific literature.
| Property | Description |
|---|---|
| Chemical Name | 1-Phenyl-3-pyrazolidinone [1] |
| Synonyms | This compound [1] |
| CAS Number | 92-43-3 [1] |
| Molecular Formula | C₉H₁₀N₂O [1] |
| Molecular Weight | 162.19 g/mol [1] |
| Primary Use | Photographic developer [2] [1] |
| Mechanism of Action | Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes [1] |
This compound's primary documented biological activity is its dual inhibition of key enzymes in the arachidonic acid inflammatory pathway [1]. The following diagram illustrates this pathway and this compound's role within it.
This compound inhibits COX and LOX enzymes, blocking production of inflammatory prostaglandins and leukotrienes.
In a research context, this compound has demonstrated effects on specific cell types and disease models, which inform its safety and application profile.
The table below summarizes key experimental findings from the literature.
| Experimental Model | Finding/Effect | Significance / Proposed Mechanism |
|---|---|---|
| Neurodegeneration models (e.g., excitotoxicity, ischemia) [1] | Provided neuroprotection. | Associated with COX/LOX inhibition and direct antioxidant properties. Mitigates microglia-mediated oxidative/nitrosative stress. |
| Fibroblast cultures [2] | In vitro studies showed reduced fibroblast proliferation. | Suggests a potential role in modulating the proliferative phase of wound healing and scar formation. |
| Mouse ear edema model [2] | Showed topical anti-inflammatory effects against edema, increased vascular permeability, and cell influx induced by inflammatory agents. | Efficacy was comparable to other anti-inflammatories like dexamethasone, indicating potent topical activity. |
Based on its biological activity, the following should be considered when handling this compound in a laboratory:
While quantitative toxicity data is absent from the search results, the following handling procedures are recommended based on its use as a chemical agent.
| Aspect | Description |
|---|---|
| Primary Known Activity | Inhibitor of Lipoxygenase (LOX) enzymes [1] [2] [3] |
| Key Role in Plant Biology | Inhibits Jasmonic Acid (JA) biosynthesis by blocking the LOX pathway [2] [3] |
| Key Quantitative Data (In Vitro) | IC₅₀ of 4.92 µg/mL for Soybean Lipoxygenase Inhibition (SLOXI), indicating very strong activity [4] |
| Common Research Applications | - Elucidating wound-response & stress signaling in plants [2] [3]
The quantitative and application data comes from specific, validated experimental models. Here is a detailed breakdown of the key methodologies.
This is the source of the primary IC₅₀ value.
This protocol details how this compound is used to inhibit JA biosynthesis in plant tissues [2].
This compound's main research value lies in its ability to block specific signaling pathways. The following diagram illustrates its role in the complex cross-talk between stress-signaling molecules in plants.
Diagram: this compound (red X) inhibits the JA biosynthesis pathway, which is activated by wounding and modulated by ROS and ET. This blockade prevents subsequent changes in gene expression and metabolite production.
The diagram above shows the signaling context. The specific mechanism of this compound's action on the JA biosynthesis pathway is detailed below.
Diagram: this compound exerts its effect by directly inhibiting the Lipoxygenase (LOX) enzyme, blocking the conversion of linolenic acid and preventing the activation of Jasmonic Acid (JA)-mediated defense responses.
Phenidone's chemopreventive potential stems from its coordinated action on inflammatory and cell death pathways.
Upon release from the cell membrane by phospholipase A2 (PLA2), arachidonic acid (AA) is primarily metabolized by the COX and LOX pathways [1] [2]. These enzymes are often overexpressed in cancer and inflammatory cells.
By simultaneously inhibiting both COX-2 and 5-LOX, this compound provides a broader suppression of pro-inflammatory and pro-carcinogenic eicosanoids compared to single-enzyme inhibition [3] [1].
MNU-induced mammary gland carcinoma in rats is associated with a significant disruption of oxidative stress markers. Research shows that treatment with this compound favorably regulates these imbalances [4] [5]:
Dual COX-2/5-LOX inhibition can reactivate the process of programmed cell death in cancer cells. Studies on DuCLOX-2/5 inhibition (using a combination of other inhibitors) have shown this effect is mediated through the mitochondrial pathway [6] [1]. Key events include:
The following diagram illustrates the core mechanistic pathway of this compound's action:
The primary evidence for this compound's efficacy comes from a well-defined model of chemically-induced mammary gland carcinoma in rats [4] [5].
The following table outlines the central animal model and treatment protocol used to validate this compound's effects:
| Aspect | Protocol Detail |
|---|---|
| Disease Model | Mammary gland carcinoma induced in female albino rats by a single intravenous (i.v.) injection of N-methyl-N-nitrosourea (MNU) at 47 mg/kg [4] [5]. |
| Treatment | Investigation of this compound treatment against the deleterious effects of MNU [4]. |
| Key Findings | - Restored histoarchitecture of mammary gland tissue similar to control [4].
A range of techniques were employed to evaluate the chemopreventive effects:
This compound (1-phenyl-3-pyrazolidinone) is an organic chemical compound that serves as a powerful developing agent in photographic processing, particularly valued in both traditional photography and specialized scientific applications. With the chemical formula C₉H₁₀N₂O and a molar mass of 162.19 g/mol, this compound possesses unique reduction properties that make it exceptionally effective in converting exposed silver halide crystals to metallic silver—the fundamental process underlying photographic development [1] [2]. First prepared in 1890 but not recognized for its developing properties until 1940 by J. D. Kendall at Ilford Limited, this compound has become an indispensable component in many modern developer formulations due to its superior efficacy and favorable safety profile compared to other developing agents like Metol [2].
For researchers and drug development professionals, understanding this compound's applications extends beyond photography to potential biomedical uses, as it also functions as a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor capable of blocking the synthesis of arachidonic acid, which plays a role in causing inflammation in systemic inflammatory response syndrome and neuronal damage in kainic acid-induced seizures [2]. These dual characteristics make this compound particularly interesting for interdisciplinary research spanning both photographic technology and biochemical applications.
This compound appears as crystalline leaflets or needles with a melting point of 121°C (250°F). It demonstrates moderate solubility in water (10 g/100 ml at 100°C) and ethanol (10 g/100 ml when hot), but is practically insoluble in diethyl ether. This solubility profile is important for formulation considerations, particularly when preparing stock solutions for laboratory use [2]. Unlike some other developing agents, this compound has low toxicity and does not typically cause dermatitis upon skin contact, making it relatively safe for laboratory handling with appropriate precautions [2].
This compound functions primarily as a reducing agent in photographic development. Its fundamental action involves converting exposed silver halide crystals into metallic silver grains through a process of electron transfer [3]. The mechanism proceeds as follows: this compound serves as the first electron donor that converts silver ions to metallic silver at the latent image sites on silver halide crystals. This electron transfer generates the oxidized form of this compound. The oxidized this compound is then regenerated to its reduced active state by a second developing agent, typically hydroquinone, creating an efficient electron transfer cycle that continuously reduces silver halide grains to metallic silver [3].
This synergistic relationship, known as "superadditivity," enables this compound-hydroquinone combinations to achieve development levels far beyond what either agent could accomplish independently. This compound exhibits five to ten times the developing power of Metol, capable of achieving the same level of development in both less time and at lower concentrations [2]. This superadditive system performs particularly well at lower pH levels compared to other developer combinations, making it suitable for a wider range of formulation applications [2].
Table 1: Fundamental Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Name | 1-phenyl-3-pyrazolidinone | Precise identification for formulation |
| Molecular Weight | 162.19 g·mol⁻¹ | Quantitative preparation of solutions |
| Melting Point | 121°C (250°F) | Purity assessment and storage conditions |
| Solubility in Water | 10 g/100 ml at 100°C | Stock solution preparation parameters |
| Solubility in Ethanol | 10 g/100 ml (hot) | Alternative solvent systems |
| Primary Function | Photographic developing agent | Image processing applications |
| Secondary Function | COX/LOX inhibitor | Biomedical research applications |
Beyond its photographic applications, this compound demonstrates significant pharmacological activity as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key components in the arachidonic acid inflammatory pathway [1]. This dual inhibition capability makes this compound valuable in neuroprotection research, where it has shown protective effects in various experimental paradigms of neurodegeneration including kainate-induced excitotoxicity, ischemia, microglia-mediated neurotoxicity, and autoimmune encephalomyelitis [1]. Research indicates that this compound's neuroprotective effects may be associated not only with inhibition of COX and LOX activities but also with its direct antioxidant property, particularly relevant in mitigating microglia-related neurotoxicity believed to be partially mediated by oxidative/nitrosative stress [1].
This compound is typically used in conjunction with hydroquinone in what are known as PQ developers (this compound-Hydroquinone), which form the basis of many commercial and laboratory developer formulations. These systems leverage the superadditive effect between the two developing agents, where this compound acts as the primary electron donor while hydroquinone serves as both a secondary electron donor and a regenerating agent for oxidized this compound [3]. This synergistic relationship creates an efficient electron transfer cycle that enables highly effective development with lower overall chemical concentrations. The PQ combination typically produces fine grain results with excellent tonal range, making it suitable for both scientific and artistic applications [2].
One significant advantage of this compound in these formulations is its performance at lower pH levels compared to other developer systems. This characteristic allows for more versatile formulation possibilities and can reduce the corrosiveness and toxicity of the final developer solution. Additionally, this compound's stability in solution contributes to the extended shelf life of developers that incorporate it, particularly when properly stored in airtight containers to prevent oxidation [2].
Table 2: Standard this compound-Hydroquinone Developer Formulation
| Component | Quantity | Function | Chemical Interactions |
|---|---|---|---|
| This compound | 0.1-0.5 g/L | Primary developing agent | Initiates reduction of silver halides |
| Hydroquinone | 5-25 g/L | Secondary developing agent | Regenerates oxidized this compound |
| Sodium Sulfite | 50-100 g/L | Preservative | Prevents oxidation of developing agents |
| Alkali (Carbonate/Hydroxide) | 5-20 g/L | pH buffer | Maintains optimal pH (9.5-11) for development |
| Potassium Bromide | 0.5-2 g/L | Restrainer | Prevents fog by increasing development threshold |
For specialized applications such as contrast reduction masking in photographic printing or scientific imaging requiring extended dynamic range, specific this compound-based formulations have been developed. The Muir Softshot developer represents one such specialized formulation, designed to produce very straight H&D curves with low maximum density (approximately 0.3), which is particularly useful for creating unsharp masks for color negative films [4].
The Muir Softshot formulation contains: 2 g/L this compound, 10 g/L Sodium Sulfite, 1.4 g/L Potassium Hydroxide, 15 mL Edwal Liquid Orthazite (which contains Benzotriazole), and Vitamin C (ascorbic acid) as an additional developing agent [4]. The key to this formulation's performance lies in its high this compound-to-secondary-developer ratio and the inclusion of chemical restrainers that modify the development characteristics to produce exceptionally linear tonal response with minimal shoulder or toe regions in the characteristic curve.
For researchers seeking to modify existing commercial developers, adding Benzotriazole in minute quantities (1-2 mL of 1% solution per liter of working developer) can significantly alter development characteristics toward lower contrast, though this approach has limitations with certain developer bases [4]. As noted in technical discussions, "you can't really trim Ilford's print developers into low contrast behavior. If you dilute it, you may get high contrast in the shadows and then a very flat curve. There's something special about 'high this compound and low secondary developer', which creates very flat and perfectly straight H&D curves" [4].
For general black-and-white film development using this compound-based developers, the following protocol provides consistent, repeatable results suitable for research applications:
Development times vary significantly based on the specific film-developer combination, with typical ranges from 4-15 minutes at 20°C. Preliminary testing is recommended to establish optimal times for specific applications.
For specialized applications in neuroscience and biological research, the following this compound development protocol is used for electron microscopy and autoradiography, where fine grain and high resolution are paramount [3]:
This specialized protocol emphasizes temperature control (15°C) to regulate grain size, as "warmer developer means larger grains" [3]. The formulation includes potassium thiocyanate, which acts as a silver solvent to produce finer grain, and the multiple filtration steps ensure removal of any particulate matter that could interfere with high-resolution imaging.
Table 3: this compound Developer Components for Electron Microscopy
| Component | Quantity | Purpose | Technical Notes |
|---|---|---|---|
| Ascorbic Acid | 6.0 g | Developing agent | Enhances superadditivity with this compound |
| This compound | 1.0 g | Primary developer | Fine grain development |
| Potassium Bromide | 2.4 g | Restrainer | Controls fog, improves image clarity |
| Sodium Carbonate | 5.2 g | Alkali agent | pH buffer for optimal development |
| Sodium Sulfite | 80 g | Preservative | Prevents oxidation in solution |
| Potassium Thiocyanate | 24 g | Silver solvent | Produces finer grain structure |
| Final Volume | 400 ml | Solvent | Double-distilled water recommended |
For creating contrast reduction masks for C41 color negatives or other applications requiring specific H&D curve characteristics, the following protocol adapted from Muir Softshot formulations provides optimal results [4]:
Technical discussions note that "adding Benzotriazole to dilute PQ Universal is the wrong approach" for achieving these characteristics, and that specialized formulations with high this compound concentrations are required for optimal results [4]. The mechanism involves this compound's ability to produce straight H&D curves with minimal toe or shoulder regions when properly formulated with appropriate restrainers.
Beyond its photographic applications, this compound has demonstrated significant potential in neuroprotection research due to its dual COX/LOX inhibition capability. Studies have shown that this compound provides neuroprotective effects in various experimental paradigms of neurodegeneration including kainate-induced excitotoxicity, ischemia, microglia-mediated neurotoxicity, and autoimmune encephalomyelitis [1]. Interestingly, research indicates that this compound's neuroprotective effect appears to be associated not only with inhibition of COX and LOX activities but also with its direct antioxidant property [1].
Microglia-related neurotoxicity is believed to be partially mediated by oxidative/nitrosative stress, and this compound's ability to mitigate this damage makes it a valuable compound for investigating neuroprotective mechanisms. The concentration ranges for these applications typically fall between 10-100 μM for in vitro studies, though specific dosing must be determined for individual experimental models [1].
This compound's dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade makes it particularly effective for inflammatory response research. Topically applied this compound has been compared with dexamethasone, indomethacin, and other anti-inflammatory agents in treating edema, increases in vascular permeability, eicosanoid production, and cell-influx induced by arachidonic acid and tetradecanoylphorbol acetate in mouse ears [3]. These studies position this compound as a valuable research tool for investigating inflammatory pathways and potential therapeutic interventions.
In vitro studies have demonstrated that this compound reduces fibroblast proliferation and cell attachment, suggesting potential applications in fibrosis research and wound healing modulation [3]. This anti-fibrotic activity, combined with its anti-inflammatory properties, makes this compound a multifaceted research compound with applications spanning photographic science and biomedical research.
This compound remains a versatile and valuable compound in both photographic development and specialized research applications. Its unique chemical properties, including superadditivity with hydroquinone, low toxicity profile, and dual functionality as both a developing agent and COX/LOX inhibitor, make it particularly valuable for interdisciplinary research. The protocols and formulations presented here provide researchers with a foundation for utilizing this compound in applications ranging from standard photographic processing to specialized scientific imaging and biomedical research.
Future research directions may include further exploration of this compound's neuroprotective mechanisms, development of more stable formulation variants with extended shelf life, and adaptation of this compound-based developers for emerging imaging technologies that still rely on silver halide chemistry. As photographic science continues to evolve alongside digital technologies, this compound's unique properties ensure its continued relevance in both traditional and innovative applications.
The This compound-ascorbic acid developer is a fine-grain developing agent calibrated for quantitative electron microscopic (EM) autoradiography, particularly when using Ilford L4 photographic emulsion [1] [2] [3]. Its primary advantages include:
Table 1: Comparison of this compound-ascorbic acid and Microdol-X developers for EM autoradiography (Ilford L4 emulsion)
| Parameter | This compound-Ascorbic Acid | Microdol-X |
|---|---|---|
| Relative Sensitivity | ~200% (approx. twice as sensitive) [3] | 100% (Reference) [1] |
| Half Distance (HD) | 175 nm [1] [3] | Information not explicitly stated in search results |
| Grain Size | ~140 nm (small, rounded) [3] | Filamentous [3] |
| Background Fog | Greater than Microdol-X, but negligible compared to signal [3] | Lower than this compound [3] |
Table 2: Emulsion and developer compatibility for fine-grain development [4]
| Photographic Emulsion | Compatible Fine-Grain Developers |
|---|---|
| Ilford L4 | This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4] |
| Sakura NR-H2 | This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4] |
| Agfa-Gevaert NUC 307 | This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4] |
| Kodak NTE | This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4] |
The following workflow diagram outlines the key stages of the autoradiography process using the this compound-ascorbic acid developer:
Diagram Title: EM Autoradiography Workflow with this compound Developer
It is important to note that the foundational research for this protocol is from 1977 [1] [2] [3]. While the core principles remain valid, EM autoradiography has largely been superseded by other techniques like immuno-electron microscopy with colloidal gold. You should consult recent literature and material safety data sheets (MSDS) for updated safety practices when handling chemicals like this compound.
Phenidone (1-phenyl-3-pyrazolidone) has been demonstrated as an effective reducing agent in the photoinitiated chemical synthesis of silver bromide (AgBr) nanocrystals. The process occurs within the nanoconfined water pools of reverse micelles, a unique environment that influences the reaction pathway and products [1].
The core reaction involves the reduction of AgBr nanocrystals by this compound, which is itself irreversibly oxidized in the process. This oxidation yields 1-phenyl-3-hydroxypyrazole as a primary by-product alongside metallic silver. The formation of this specific oxidized product confirms that this compound acts as a one-electron reducing agent [1].
A key finding is that the presence of silver halide significantly accelerates the rate at which 1-phenyl-3-hydroxypyrazole accumulates. Furthermore, the properties of the reverse micelle template, specifically the diameter of the water pool, influence the reaction's chemistry. A smaller water pool diameter increases the probability of forming the dissociated form of the oxidation product [1].
While not directly related to nanocrystal synthesis, the following table provides quantitative bioactivity data for this compound from a pharmacological study, included here as it may be of tangential interest for comparative purposes.
Table 1: Bioactivity Profile of this compound (from a Pharmacological Context) [2]
| Assay Type | IC₅₀ Value | Description |
|---|---|---|
| Soybean Lipoxygenase Inhibitory (SLOXI) | 0.93 ± 0.02 µg/mL | This compound was used as a positive control in this anti-inflammatory activity test. A lower IC₅₀ indicates stronger activity. |
The synthesis protocol is based on the photoinitiated reduction of AgBr within a reverse micelle system. The workflow diagram below outlines the key stages.
The following steps detail the experimental procedure based on the published research [1]:
Phenidone (1-phenyl-3-pyrazolidinone) is recognized in biomedical research for its dual inhibitory action on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1] [2]. This makes it a valuable tool for investigating the role of arachidonic acid metabolism in cancer and inflammation.
A 2018 study provides the primary evidence for its efficacy in a rat model of mammary gland carcinoma, demonstrating that this compound can favorably regulate inflammatory and oxidative stress markers, leading to the suppression of carcinoma development [3].
The therapeutic potential of this compound is linked to its simultaneous inhibition of the COX and 5-LOX pathways [3] [2]. This dual inhibition is significant because:
The diagram below illustrates how this compound targets this key inflammatory network.
The primary in vivo data on this compound in mammary carcinoma comes from a study using the N-methyl-N-nitrosourea (MNU)-induced model in albino rats [3]. This model is well-established for studying carcinogenesis and chemopreventive agents.
The following chart outlines the complete experimental timeline and procedures used in the study.
The study reported that this compound treatment effectively counteracted the deleterious effects of MNU [3]. The quantitative data for key biomarkers are summarized in the tables below.
Table 1: Effect of this compound on Inflammatory Markers in MNU-Induced Mammary Carcinoma
| Inflammatory Marker | MNU-Treated Group | MNU + this compound Group | Regulation by this compound |
|---|---|---|---|
| COX | Upregulated | Regulated | Favorably regulated |
| LOX | Upregulated | Regulated | Favorably regulated |
| Nitric Oxide | Upregulated | Regulated | Favorably regulated |
| Hydrogen Sulfide | Upregulated | Regulated | Favorably regulated |
Table 2: Effect of this compound on Oxidative Stress Markers in MNU-Induced Mammary Carcinoma
| Oxidative Stress Marker | MNU-Treated Group | MNU + this compound Group | Regulation by this compound |
|---|---|---|---|
| TBARS (Lipid Peroxidation) | Altered/Distorted | Regulated | Favorably regulated |
| Protein Carbonyl | Altered/Distorted | Regulated | Favorably regulated |
| Superoxide Dismutase (SOD) | Altered/Distorted | Regulated | Favorably regulated |
| Catalase (CAT) | Altered/Distorted | Regulated | Favorably regulated |
| Glutathione (GSH) | Altered/Distorted | Regulated | Favorably regulated |
Beyond the numerical data, histological analysis confirmed that this compound treatment helped restore cellular architecture in mammary tissue to a state similar to the control animals, indicating significant tissue-level protection [3].
To further validate and build upon these findings, future research could:
This compound (1-phenyl-3-pyrazolidone) is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid metabolic pathway, positioning it as a promising therapeutic candidate for neuroprotection research. Unlike selective COX-2 inhibitors (e.g., NS-398) or specific LOX inhibitors (e.g., esculetin) that demonstrate limited efficacy when administered alone, this compound's simultaneous inhibition of both enzymatic pathways produces synergistic neuroprotective effects that have shown significant promise across multiple neurological disease models [1] [2]. The compound's ability to modulate both inflammatory cascades and oxidative stress responses makes it particularly valuable for investigating neuroprotective mechanisms and developing therapeutic interventions for conditions including cerebral ischemia, Parkinson's disease, and various excitotoxicity-mediated neuronal injuries [3] [4].
The molecular basis of this compound's activity lies in its interruption of the arachidonic acid cascade, where it effectively reduces the production of pro-inflammatory prostaglandins (via COX inhibition) and leukotrienes (via LOX inhibition). This dual inhibition is crucial since research has demonstrated that blocking only one pathway may shunt metabolic flux toward the other, maintaining pathological processes [5]. Additionally, this compound exhibits direct antioxidant properties, independently scavenging various reactive oxygen species and reducing oxidative damage to neuronal membranes and proteins [3] [1]. These complementary mechanisms—anti-inflammatory and antioxidant—enable this compound to target multiple aspects of the neurotoxic cascade, making it a valuable tool compound for researchers investigating neuroprotective strategies.
This compound exerts its neuroprotective effects through several interconnected biological mechanisms that collectively reduce neuronal damage under pathological conditions. The primary molecular targets and pathways influenced by this compound include:
Table 1: Mechanisms of this compound-Mediated Neuroprotection
| Mechanism | Biological Impact | Experimental Evidence |
|---|---|---|
| Dual COX/LOX Inhibition | Reduces production of pro-inflammatory eicosanoids (prostaglandins, leukotrienes) and decreases neuroinflammation | Attenuated microglial activation in LPS-induced Parkinson's model; reduced neuronal loss in dopaminergic system [4] |
| Antioxidant Activity | Scavenges free radicals, reduces lipid peroxidation and protein oxidation, preserves glutathione status | 71-99% reduction in oxidative injury from arachidonic acid, H₂O₂, xanthine/xanthine oxidase, and Fe²⁺/ascorbic acid [3] |
| Anti-apoptotic Action | Modulates apoptotic pathways, reduces caspase-3 activation, regulates Bcl-2/Bax balance | Decreased staurosporine-induced apoptosis to 30% in cortical cultures [3] |
| Calcium Homeostasis | Attenuates calcium dysregulation following excitotoxic insults | Contributed to neuronal survival against trimethyltin toxicity in SH-SY5Y cells [2] |
| Glutamate Excitotoxicity Modulation | Partially attenuates kainate-induced excitotoxicity without affecting NMDA-mediated injury | 33% protection against kainate-induced neuronal injury in cortical cultures [3] |
The dual inhibition of COX and LOX pathways represents this compound's most distinctive mechanism. The arachidonic acid cascade begins when phospholipase A₂ releases arachidonic acid from membrane phospholipids in response to neuronal injury or inflammation [5]. This substrate can then be metabolized through either the COX pathway (producing prostaglandins and thromboxanes) or the LOX pathway (producing leukotrienes and hydroxyeicosatetraenoic acids). Both branches generate pro-inflammatory mediators and contribute to oxidative stress. This compound's value as a research tool stems from its ability to simultaneously inhibit both pathways, preventing the potential shunting of substrates from one pathway to the other that often limits single-pathway inhibitors [6].
This compound's antioxidant properties function independently of its enzyme inhibitory activities. The compound demonstrates remarkable efficacy in neutralizing various oxidative insults, showing 95% protection against hydrogen peroxide-induced injury and 99% protection against Fe²⁺/ascorbic acid-mediated oxidative damage in mouse cortical cultures [3]. This direct free radical scavenging capability helps preserve endogenous antioxidant systems, particularly glutathione, which is crucial for maintaining neuronal redox homeostasis under stress conditions [1]. The combination of these diverse protective mechanisms in a single compound makes this compound particularly effective across multiple neurotoxicity models and explains the broad research interest in this molecule.
Extensive preclinical research has demonstrated this compound's efficacy across diverse models of neuronal injury, establishing its potential as a neuroprotective agent. The compound has shown particular promise in models of cerebral ischemia, Parkinson's disease, and excitotoxic injury, with consistent protective effects observed in both in vitro and in vivo systems. The following table summarizes key quantitative findings from pivotal studies investigating this compound's neuroprotective properties:
Table 2: Experimental Efficacy of this compound in Neuroprotection Models
| Experimental Model | This compound Concentration/Dose | Key Findings | Protective Outcomes |
|---|---|---|---|
| Oxygen/glucose deprivation (mouse cortical cultures) [3] | 300 µM | 50% reduction in neuronal injury | Improved neuronal survival, reduced oxidative stress markers |
| Kainate-induced excitotoxicity (rat hippocampus) [1] | 25-100 mg/kg (oral) | Dose-dependent attenuation of seizures, oxidative stress, and hippocampal neuron loss | Preserved glutathione levels, reduced lipid peroxidation and protein oxidation |
| LPS-induced Parkinson's model (nigral dopaminergic neurons) [4] | Not specified | Significant protection of dopaminergic neurons | Reduced neuroinflammation, decreased microglial activation |
| Trimethyltin-induced neurotoxicity (SH-SY5Y cells) [2] | Co-treatment with TMT | Attenuation of pro-inflammatory cytokines and restoration of antioxidant enzymes | Reduced IL-1β, TNF-α, NF-ĸB; increased catalase and GPx-1 |
| Staurosporine-induced apoptosis (mouse cortical cultures) [3] | 300 µM | 70% reduction in apoptosis | Decreased caspase activation, modulated apoptotic regulators |
| Focal cerebral ischemia (animal model) [3] | Not specified | Reduced infarct volume, improved functional outcomes | Attenuated oxidative stress and inflammatory responses |
In cerebral ischemia models, this compound has demonstrated robust protective efficacy against oxygen/glucose deprivation-induced neuronal injury. When applied to mouse cortical cultures at 300 µM concentration, this compound provided 50% protection against ischemic-like conditions [3]. This protective effect was observed with both pre- and post-treatment paradigms, suggesting potential therapeutic utility even after injury initiation. The compound significantly reduced multiple forms of oxidative damage, including lipid peroxidation and protein oxidation, while preserving endogenous glutathione homeostasis—a critical component of the cellular antioxidant defense system [1].
In models of Parkinson's disease, this compound has shown remarkable efficacy in protecting nigral dopaminergic neurons from inflammation-mediated degeneration. In the LPS-induced neurotoxicity model, which recapitulates the neuroinflammatory aspects of Parkinson's pathology, this compound treatment significantly preserved dopaminergic neurons in the substantia nigra [4]. This protection was associated with reduced microglial activation, suggesting that the compound's anti-inflammatory properties contribute substantially to its neuroprotective effects in this model. Additionally, in studies using trimethyltin-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, this compound effectively attenuated the elevation of pro-inflammatory cytokines (IL-1β, TNF-α, and NF-ĸB) while restoring levels of antioxidant enzymes (catalase and glutathione peroxidase-1) [2]. These findings highlight this compound's ability to simultaneously modulate multiple pathological processes relevant to neurodegenerative diseases.
This protocol describes a standardized methodology for evaluating this compound's neuroprotective efficacy in mouse cortical cultures subjected to oxygen-glucose deprivation (OGD)—an in vitro model of cerebral ischemia [3]. The approach allows for quantitative assessment of this compound's effects on neuronal survival, oxidative stress parameters, and apoptotic pathways. The OGD model effectively mimics the energy failure and excitotoxic components of ischemic stroke, enabling investigation of potential therapeutic interventions under controlled conditions. The protocol includes provisions for both pre-treatment and post-treatment paradigms, facilitating analysis of therapeutic windows—a critical consideration for translational research.
Cortical Culture Preparation:
Oxygen-Glucose Deprivation and this compound Treatment:
Assessment of Neuroprotective Efficacy:
Calculate percentage protection using the formula: % Protection = [(Treatment - OGD Control)/(Normal Control - OGD Control)] × 100. In original studies, this compound (300 µM) typically provides 50% protection against OGD-induced neuronal injury [3]. Statistical analysis should include one-way ANOVA with post-hoc Tukey test for multiple comparisons, with p < 0.05 considered significant. Data should be expressed as mean ± SEM from at least three independent experiments.
This compound's protective efficacy in this model is characterized by significant reduction in LDH release, decreased ROS production, attenuated lipid peroxidation, preserved glutathione content, and reduced apoptotic cell death. The compound typically shows superior protection compared to selective COX inhibitors (e.g., NS-398) or LOX inhibitors (e.g., esculetin) alone, highlighting the therapeutic advantage of dual pathway inhibition [1].
This protocol details the assessment of this compound's neuroprotective effects against kainate-induced excitotoxicity in rat models—a well-established model of temporal lobe epilepsy and excitotoxic neuronal injury that shares features with human neurodegenerative conditions [1]. The model involves systemic administration of kainic acid, a glutamate receptor agonist, which triggers seizures, oxidative stress, and selective hippocampal neuronal degeneration. The protocol enables evaluation of this compound's ability to modulate in vivo excitotoxicity, oxidative damage, and inflammatory responses in central nervous system tissue.
Experimental Groups and Drug Administration:
Seizure Monitoring and Behavioral Assessment:
Tissue Collection and Processing:
Histological and Biochemical Assessments:
In original studies, this compound (100 mg/kg) typically reduced kainate-induced hippocampal neuronal loss by approximately 60-70% and significantly attenuated oxidative stress markers [1]. Statistical analysis should use one-way ANOVA with Tukey's post-hoc test, with p < 0.05 considered significant. Data should be expressed as mean ± SEM.
This compound treatment is expected to dose-dependently reduce seizure severity, decrease hippocampal neuronal loss, attenuate markers of oxidative stress (lipid peroxidation, protein oxidation), preserve glutathione levels, and reduce neuroinflammatory responses. The protocol allows researchers to comprehensively evaluate this compound's efficacy against excitotoxic injury and elucidate its mechanisms of action in an in vivo setting.
The neuroprotective mechanisms of this compound involve complex interactions between multiple signaling pathways. The following diagram illustrates the key molecular targets and pathways through which this compound exerts its protective effects:
Diagram 1: Molecular mechanisms of this compound-mediated neuroprotection. This compound (blue) exerts protective effects through dual inhibition of COX and LOX pathways, direct antioxidant activity, and anti-apoptotic mechanisms, collectively reducing neuronal damage.
The experimental workflow for evaluating this compound's neuroprotective efficacy follows a systematic approach encompassing both in vitro and in vivo assessments:
Diagram 2: Experimental workflow for this compound neuroprotection studies. The comprehensive approach integrates in vitro and in vivo models with multiple assessment modalities to fully characterize this compound's efficacy and mechanisms of action.
When conducting neuroprotection studies with this compound, several technical considerations are essential for generating reliable and reproducible data:
Compound stability: this compound solutions in aqueous buffers may gradually degrade when exposed to light or oxygen. Prepare fresh stock solutions immediately before each experiment, and use antioxidant-containing buffers when possible for in vivo administration [3] [1].
Dosing optimization: Effective concentrations vary significantly between in vitro (typically 100-300 µM) and in vivo (25-100 mg/kg) studies. Conduct preliminary dose-response experiments for each model system, as optimal dosing may depend on specific injury paradigm and endpoint measurements [3] [1].
Model-specific considerations: For oxygen-glucose deprivation models, carefully control the duration of insult to achieve 50-70% cell death in vehicle-treated controls for optimal detection of protective effects. In kainate models, closely monitor seizure activity and implement protocols to minimize animal distress while maintaining model validity [3] [1].
Assessment timing: The temporal pattern of neuronal death differs across models. Conduct time-course experiments to identify optimal assessment points—typically 24 hours post-insult for initial damage assessment and 7 days for mature neuronal loss in vivo.
Common challenges and troubleshooting approaches include:
Inconsistent OGD effects: Maintain strict temperature control during OGD and use pre-warmed, deoxygenated solutions. Validate OGD conditions with positive controls such known neuroprotective agents.
High variability in oxidative stress markers: Process tissue samples rapidly after collection, use protease and phosphatase inhibitors in homogenization buffers, and include internal standards in assays.
Limited compound solubility: For higher concentrations, use minimal DMSO (final concentration <0.1%) with cyclodextrin-based solubilization if needed, ensuring vehicle controls are appropriately matched.
This compound represents a valuable tool compound for neuroprotection research, offering a unique combination of dual COX/LOX inhibition, direct antioxidant activity, and anti-apoptotic effects. The detailed protocols provided in this document enable comprehensive evaluation of this compound's neuroprotective properties across multiple experimental models, from cellular systems to animal models of neurological disorders. The consistent demonstration of efficacy across diverse injury paradigms—including cerebral ischemia, excitotoxicity, and neuroinflammation—highlights this compound's potential as both a research tool and a promising scaffold for developing novel neuroprotective therapeutics [3] [1] [4].
The integrated mechanistic approach, assessing multiple endpoints from neuronal survival to molecular pathways, provides a robust framework for investigating neuroprotective compounds more broadly. As research in this field advances, this compound's well-characterized efficacy and mechanisms of action position it as an important reference compound for validating new neuroprotective strategies and understanding the complex interplay between inflammatory and oxidative pathways in neurological diseases.
This compound (1-phenyl-3-pyrazolidinone) represents a promising therapeutic candidate for neuroinflammatory conditions due to its unique mechanism as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The neuroinflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls, serves as a well-established experimental model for studying neurodegenerative processes. LPS activates Toll-like receptor 4 (TLR4) on microglial cells, initiating a cascade of pro-inflammatory signaling events that culminate in oxidative stress, synaptic dysfunction, and ultimately dopaminergic neurodegeneration—a hallmark of Parkinson's disease pathology. Research demonstrates that this compound provides superior neuroprotection compared to selective COX or LOX inhibitors through its simultaneous suppression of multiple inflammatory pathways, making it particularly effective in mitigating LPS-induced damage to nigral dopaminergic neurons [1].
These application notes provide detailed methodologies for evaluating this compound's efficacy in both in vivo and in vitro models of LPS-induced neurotoxicity, specifically designed for researchers and drug development professionals. The comprehensive protocols include standardized procedures for model development, compound administration, endpoint analysis, and data interpretation, with special emphasis on reproducibility and translational relevance. The integrated approach outlined below facilitates the systematic investigation of this compound's potential as a novel therapeutic strategy for inflammation-related neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease [1] [2].
This compound exerts its neuroprotective effects through dual pathway inhibition that simultaneously targets two major arms of the arachidonic acid cascade. The experimental rationale stems from evidence that both COX-2 and 5-LOX enzymes play predominant roles in LPS-induced neurotoxicity, creating amplified inflammatory damage when activated concurrently. By blocking both pathways, this compound achieves superior suppression of neuroinflammatory responses compared to single-pathway inhibitors [1].
The molecular events in LPS-induced neurotoxicity begin with LPS binding to TLR4/CD14 receptor complexes on microglial cells, triggering downstream activation of IKKα/β and subsequent nuclear translocation of NF-κB. This transcription factor then induces the expression of various pro-inflammatory mediators, including COX-2, iNOS, TNF-α, and IL-1β, which collectively drive neuronal damage. This compound intervenes in this cascade by inhibiting both COX-2-derived prostaglandin production and 5-LOX-mediated leukotriene formation, thereby reducing oxidative stress and preventing dopaminergic neurodegeneration [1] [2].
Table 1: Neuroprotective Mechanisms of this compound in LPS-Induced Neurotoxicity
| Mechanistic Aspect | Specific Effect | Experimental Evidence |
|---|---|---|
| COX Pathway Inhibition | Attenuates LPS-induced oxidative stress | Reversal of oxidative stress markers in rat substantia nigra [1] |
| 5-LOX Pathway Inhibition | Prevents leukotriene-mediated inflammation | Reduction in microglial activation and cytokine release [1] |
| Synergistic Neuroprotection | Superior to selective COX or LOX inhibitors | Enhanced dopaminergic neuron survival vs. SC-560, aspirin, or caffeic acid [1] |
| Microglial Modulation | Suppresses microglial activation | Reduced OX-42 immunoreactivity in nigral regions [1] |
| Inflammatory Mediator Suppression | Downregulates pro-inflammatory cytokines | Decreased TNF-α, IL-1β, and COX-2 expression [1] [2] |
The following Graphviz diagram illustrates the molecular signaling pathway involved in LPS-induced neurotoxicity and this compound's mechanism of action:
The following protocol describes the systematic evaluation of this compound's neuroprotective effects in a rat model of LPS-induced nigral dopaminergic neurotoxicity, adapted from established methodology [1]. For optimal results, use adult male Sprague-Dawley rats (weighing 220-250g) housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should receive appropriate institutional ethical approval before commencement.
Stereotaxic Surgery and LPS Administration: Anesthetize rats using ketamine/xylazine (80/10 mg/kg, i.p.) and position them securely in a stereotaxic frame. After exposing the skull through a midline incision, administer a single intranigral injection of LPS (5 μg in 2 μL sterile phosphate-buffered saline) into the substantia nigra pars compacta using the following stereotaxic coordinates relative to bregma: -5.3 mm anteroposterior, -2.0 mm mediolateral, -7.8 mm dorsoventral. Control animals receive an equivalent volume of sterile PBS instead of LPS. The injection should be delivered slowly over 5 minutes using a Hamilton syringe, with the needle remaining in place for an additional 5 minutes post-injection to prevent backflow [1].
This compound Treatment Protocol: Administer this compound intraperitoneally at a dose of 30 mg/kg/day for 7 consecutive days prior to LPS injection and continue for 14 days post-LPS administration. Freshly prepare the this compound solution daily by dissolving in sterile saline with minimal DMSO (final concentration <1%). Include appropriate control groups: (1) vehicle-treated + PBS, (2) vehicle-treated + LPS, and (3) this compound-treated + PBS to distinguish compound-specific effects from baseline variability [1].
Terminate the experiment 14 days post-LPS administration by transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde under deep anesthesia. Remove brains carefully and post-fix for 24 hours before transferring to 30% sucrose solution for cryoprotection. Section the brains coronally at 30 μm thickness using a cryostat or microtome for subsequent analyses.
Immunohistochemical Staining: Process free-floating sections for tyrosine hydroxylase (TH) immunohistochemistry to identify dopaminergic neurons in the substantia nigra. Incubate sections with primary anti-TH antibody (1:1000-1:2000 dilution) overnight at 4°C, followed by appropriate biotinylated secondary antibody and ABC reagent. Develop using DAB as chromogen, then mount and coverslip for quantitative analysis. Count TH-positive neurons in the substantia nigra using unbiased stereological methods (e.g., optical fractionator technique) by an investigator blinded to treatment groups [1].
Microglial Activation Assessment: To evaluate neuroinflammatory responses, immunostain adjacent sections with antibodies against OX-42 (CD11b) to identify activated microglia. Quantify microglial activation through both cell counts and morphological analysis, categorizing microglia as ramified (resting) or amoeboid (activated) based on established criteria. Alternatively, measure microglial density using image analysis software by thresholding and quantifying immunoreactive area [1].
This protocol utilizes the SH-SY5Y neuroblastoma cell line as a neuronal model system to investigate this compound's protective effects against LPS-induced neurotoxicity in vitro, with supplementary microglial coculture approaches to better recapitulate neuroinflammatory interactions [3]. Maintain SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For microglial experiments, utilize BV2 cells or primary microglial cultures following established protocols.
LPS Treatment and this compound Administration: Plate SH-SY5Y cells at a density of 1 × 10⁶ cells/well in 6-well plates and allow to adhere overnight. To induce neuroinflammation, treat cells with LPS at concentrations ranging from 0.1-5 μg/mL for 6-48 hours, with 24 hours at 1 μg/mL representing a standard condition that typically reduces cell viability by 40-50%. For protective assays, pretreat cells with this compound at concentrations of 10-100 μM for 2 hours prior to LPS exposure, maintaining this compound throughout the LPS challenge period. Include vehicle controls (DMSO <0.1%) and cell-free blanks for all assays [3].
Microglial-Neuronal Coculture System: To model neuroinflammatory interactions, establish transwell coculture systems with BV2 microglial cells in the insert and SH-SY5Y cells in the bottom well. Activate microglia with LPS (100 ng/mL for 24 hours) in the presence or absence of this compound (50 μM), then assess neuronal viability and inflammatory markers in the SH-SY5Y cells. This approach allows investigation of this compound's effects on microglia-mediated neurotoxicity without direct LPS exposure to neuronal cells [2].
Cell Viability and Cytotoxicity Assays: Quantify cell viability using MTT assay according to manufacturer's protocol. Briefly, add MTT solution (0.5 mg/mL final concentration) to cells and incubate for 3-4 hours at 37°C. After dissolving formed formazan crystals in DMSO, measure absorbance at 570 nm with a reference wavelength of 630 nm. Express results as percentage viability relative to untreated controls. Simultaneously, assess cytotoxicity by measuring lactate dehydrogenase (LDH) release into culture medium using commercial kits according to manufacturer's instructions [3].
Oxidative Stress Measurements: Evaluate intracellular reactive oxygen species (ROS) production using fluorescent probes such as DCFH-DA. Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then wash with PBS and measure fluorescence (excitation 485 nm, emission 530 nm). Include appropriate controls for autofluorescence and probe stability. For additional oxidative stress assessment, measure lipid peroxidation products (malondialdehyde) or antioxidant enzyme activities (SOD, catalase) using established biochemical methods [1] [2].
Inflammatory Mediator Analysis: Quantify pro-inflammatory cytokines in culture supernatants using ELISA kits for TNF-α, IL-6, and IL-1β according to manufacturer's protocols. For gene expression analysis, extract total RNA using commercial kits and perform quantitative RT-PCR for inflammatory markers (COX-2, iNOS, TNF-α, IL-1β) and neurotrophic factors (BDNF). Normalize expression to appropriate housekeeping genes (e.g., GAPDH, β-actin) and calculate fold changes using the 2^(-ΔΔCt) method [3] [2].
Table 2: Summary of Key Experimental Findings for this compound in LPS Models
| Parameter Assessed | LPS-Induced Change | This compound Effect | Assessment Method |
|---|---|---|---|
| Dopaminergic Neuron Survival | ~40-50% reduction in TH+ neurons | ~70-80% protection | Stereological cell counts [1] |
| Microglial Activation | 3-4 fold increase in OX-42+ cells | ~60% reduction | Immunohistochemistry [1] |
| Pro-inflammatory Cytokines | 5-8 fold increase in TNF-α, IL-1β | ~50-70% reduction | ELISA, RT-PCR [1] [2] |
| Oxidative Stress | 2-3 fold increase in ROS | ~60% reduction | DCFH-DA fluorescence [1] |
| BDNF Levels | ~40-60% reduction | Restoration to near baseline | ELISA, Western blot [3] |
| Synaptic Markers | ~50% reduction in PSD-95, SNAP-25 | Significant preservation | Western blot [2] |
Statistical analysis should employ appropriate methods for the experimental design. For comparisons between multiple groups, use one-way ANOVA followed by post-hoc tests such as Tukey's HSD, with significance set at p < 0.05. All data should be expressed as mean ± SEM from at least three independent experiments. For in vivo studies, power analysis typically indicates group sizes of 6-8 animals to detect 30% protection with 80% power at α = 0.05. Researchers should ensure blinding during data collection and analysis to minimize bias, and all experimental replicates should include both technical and biological replicates where appropriate.
The following Graphviz diagram illustrates the complete experimental workflow for evaluating this compound's efficacy:
Several technical considerations are essential for successful implementation of these protocols. For in vivo studies, precise stereotaxic coordinates are critical for targeting the substantia nigra accurately; verify injection sites histologically in pilot animals. LPS bioactivity varies between batches and suppliers; always use the same LPS serotype (typically Escherichia coli O55:B5) throughout a study and confirm inflammatory responses in pilot experiments. This compound solutions should be prepared fresh daily due to potential oxidation, and vehicle controls must include the same DMSO concentration as treated groups.
For in vitro work, ensure LPS contamination-free conditions by using sterile, endotoxin-free reagents and materials. SH-SY5Y cell passage number affects differentiation status and LPS sensitivity; use cells between passages 15-25 for consistent results. In coculture systems, confirm the absence of direct LPS exposure to neuronal cells when studying microglia-mediated effects. Common issues include high variability in LPS responses (addressed by optimizing serum concentration in media) and this compound precipitation at higher concentrations (mitigated by sequential dilution and sonication).
The comprehensive protocols outlined herein provide robust methodologies for evaluating this compound's neuroprotective efficacy in LPS-induced neurotoxicity models. The dual COX/LOX inhibitory activity of this compound offers a promising therapeutic approach for neuroinflammatory conditions, potentially surpassing the efficacy of single-pathway inhibitors. These standardized procedures enable systematic investigation of this compound's effects on dopaminergic neuron survival, microglial activation, oxidative stress, and inflammatory signaling, generating reproducible data relevant to drug development for Parkinson's disease and other neuroinflammatory disorders.
Future applications of these protocols may include combination studies with other anti-inflammatory agents, investigations in transgenic models of neurodegeneration, and extended dose-response analyses to optimize therapeutic windows. The integration of both in vivo and in vitro approaches presented here provides a comprehensive framework for preclinical evaluation of this compound and related compounds, facilitating the development of novel therapeutic strategies targeting neuroinflammatory mechanisms in neurodegenerative diseases.
This compound (1-phenyl-3-pyrazolidinone) is a redox-active chemical inhibitor that plays a crucial role in elucidating jasmonic acid (JA) signaling pathways in plant stress responses. As a potent inhibitor of lipoxygenase (LOX) enzymes, this compound targets the initial steps of the octadecanoid pathway, effectively blocking the biosynthesis of JA and its bioactive derivatives. This application note provides a comprehensive resource for researchers studying JA-mediated processes in plants, detailing experimental protocols, mechanistic insights, and practical considerations for using this compound in both fundamental and applied plant science research.
The value of this compound in plant signaling research stems from its ability to selectively inhibit specific branches of JA biosynthesis without completely disrupting parallel signaling networks. Research has demonstrated that this compound treatment results in a differential inhibition of JA accumulation—while it effectively suppresses insect elicitor-induced JA production, it does not inhibit green leaf volatile-induced JA accumulation in maize, suggesting the existence of distinct JA pools or biosynthesis mechanisms [1]. This selective inhibition makes this compound particularly valuable for dissecting complex signaling crosstalk in plant stress responses.
This compound exerts its inhibitory effect primarily on lipoxygenase (LOX) enzymes, which catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy derivatives. Specifically, this compound targets 13-LOX,
the enzyme responsible for converting α-linolenic acid (α-LeA) to 13-hydroperoxylinolenic acid (13-HPOT) in the JA biosynthesis pathway [1] [2]. This conversion represents the first committed step in the octadecanoid pathway, making LOX inhibition an effective strategy for suppressing downstream JA accumulation.
The molecular mechanism involves this compound acting as a reducing agent that converts the active form of LOX (containing ferric iron) to an inactive form (containing ferrous iron) [2]. This redox-dependent inhibition effectively blocks the entry point of substrates into the octadecanoid pathway, thereby preventing the formation of JA precursors including 12-oxo-phytodienoic acid (OPDA) and subsequent bioactive JA derivatives such as JA-isoleucine (JA-Ile).
Table 1: Key Enzymes in JA Biosynthesis and Their Inhibitors
| Enzyme | Step in Pathway | Inhibitor | Specificity |
|---|---|---|---|
| Lipoxygenase (LOX) | Conversion of α-linolenic acid to 13-HPOT | This compound | High - early pathway inhibition |
| Allene Oxide Synthase (AOS) | Conversion of 13-HPOT to 12-OPDA | Propyl gallate | Moderate - also inhibits LOX |
| OPDA Reductase (OPR) | Conversion of OPDA to OPC-8 | - | - |
| JAR1 | Conjugation to JA-Ile | - | - |
Within the broader JA signaling network, this compound's inhibition of LOX has revealed intriguing aspects of JA biosynthesis regulation. Studies in maize have shown that this compound treatment differentially affects JA accumulation depending on the induction stimulus. While it strongly suppresses insect elicitor-induced JA accumulation, it does not inhibit green leaf volatile-induced JA production, suggesting the existence of a pool of protein-associated precursors (possibly OPDA) that can be rapidly converted to JA upon specific stimuli [1]. This indicates that this compound can help researchers distinguish between different JA biosynthesis mechanisms and their physiological roles.
This compound has been successfully employed in diverse experimental systems to dissect JA signaling in both biotic and abiotic stress responses:
Herbivore-Induced Defense: Application of this compound to Brassica oleracea significantly reduced the attraction of parasitoid wasps (Cotesia glomerata) to host-infested plants, demonstrating the role of JA signaling in indirect plant defense [2]. The inhibition of the octadecanoid pathway reduced but did not completely abolish parasitoid attraction, indicating partial redundancy in signaling pathways.
Salt Stress Signaling: In grapevine cell cultures, this compound treatment suppressed the induction of JAZ/TIFY transcripts in response to salt stress, linking JA signaling to abiotic stress adaptation [3]. The salt-sensitive Vitis riparia cell line could be rendered more salt-tolerant by exogenous JA application, further supporting JA's role in salt stress signaling.
Wound-Induced Glucosinolate Biosynthesis: this compound treatment in broccoli inhibited the wound-induced expression of glucosinolate biosynthetic genes and accumulation of specific glucosinolates, particularly glucobrassicin and 4-hydroxyglucobrassicin [4]. This application demonstrated the essential role of JA signaling in coordinating secondary metabolite production in response to mechanical damage.
Signaling Crosstalk: this compound has been instrumental in revealing the complex interactions between JA and other hormone signaling pathways. Studies have shown that JA interacts with ethylene, reactive oxygen species, abscisic acid, and salicylic acid in regulating plant stress responses [3] [5] [4].
Table 2: Effective Concentrations of this compound in Different Experimental Systems
| Plant System | Concentration | Treatment Method | Primary Effect | Citation |
|---|---|---|---|---|
| Broccoli chops | 10 mM | Dipping | Inhibition of glucosinolate biosynthesis genes | [4] |
| Zea mays seedlings | 2 mM | Spray application | Inhibition of insect elicitor-induced JA accumulation | [1] |
| Brassica oleracea | 2 mM | Spray application | Reduced parasitoid attraction | [2] |
| Grapevine cell cultures | Not specified | Culture medium addition | Suppression of JAZ/TIFY induction | [3] |
Figure 1: Jasmonic Acid Biosynthesis Pathway and Inhibition Sites. This compound specifically inhibits lipoxygenase (LOX), the first enzyme in the JA biosynthesis pathway. Other inhibitors target different steps: DIECA reduces 13-HPOT to an inactive form, while propyl gallate inhibits both LOX and allene oxide cyclase (AOC) [1] [2].
Figure 2: Experimental Workflow for this compound Applications in JA Signaling Research. This workflow outlines the key steps in designing and executing experiments using this compound to inhibit JA signaling, from solution preparation to data interpretation [1] [4] [2].
Poor Inhibition Efficacy: If this compound treatment does not effectively suppress JA accumulation, consider increasing the concentration (up to 10 mM for resistant species) or including a pre-treatment incubation period (12-24 hours) before applying the stress stimulus. Verify inhibitor activity by testing on known responsive systems first.
Phytotoxicity Symptoms: Leaf bleaching or necrosis may occur at high concentrations. Perform a dose-response curve to identify the maximum non-toxic concentration for your plant system. Reduce surfactant concentration if necessary, but ensure adequate tissue penetration.
Variable Results Between Replicates: Inconsistent application can cause variability. Standardize the application method (spray volume, pressure, coverage) and environmental conditions. Include internal controls for JA responsiveness in each experiment.
Incomplete Pathway Suppression: Remember that this compound inhibits LOX but may not completely block JA accumulation from existing pools or alternative pathways. For complete pathway blockade, consider combining with other inhibitors (e.g., DIECA or propyl gallate) where experimentally appropriate [2].
Species-Specific Optimization: Always conduct preliminary experiments to determine optimal concentrations for new plant species. Dicotyledonous plants often require different concentrations than monocots.
Temporal Considerations: The timing of this compound application relative to stress induction is critical. For preventive inhibition, apply 2-24 hours before stress. For simultaneous treatment, ensure thorough and rapid penetration.
Validation Methods: Always include multiple validation steps:
This compound remains a valuable tool for dissecting JA signaling pathways in plants, offering researchers a means to selectively inhibit the octadecanoid pathway and investigate the complex roles of JA in plant stress responses, development, and signaling crosstalk. The protocols and guidelines provided in this application note will assist researchers in designing robust experiments and interpreting results within the appropriate physiological context.
When incorporating this compound into experimental designs, researchers should consider its specific mechanism as a LOX inhibitor and its differential effects on various JA-induction pathways. The experimental evidence gathered through this compound applications continues to reveal the sophistication of plant signaling networks and their integration in coordinating defense and developmental responses.
This compound (1-Phenyl-3-pyrazolidinone, CAS 92-43-3) is recognized in biomedical research primarily as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways [1] [2]. By blocking these key enzymes in the arachidonic acid cascade, this compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a valuable pharmacological tool for studying inflammation, oxidative stress, and related signaling pathways in cellular models [1] [3] [2].
The following sections provide specific methodologies for using this compound in different experimental contexts.
This protocol is adapted from studies on human umbilical vein endothelial cells (HUVECs) to model the inflammatory response at the vascular level [2].
This compound is also used in plant biology to inhibit the lipoxygenase pathway involved in Jasmonic acid (JA) biosynthesis [4].
The table below summarizes the critical parameters from the protocols above for quick reference.
| Parameter | Protocol 1: Human Endothelial Cells | Protocol 2: Plant Cell Cultures |
|---|---|---|
| Cell Type | HUVECs [2] | Vitis sp. suspension cells [4] [5] |
| This compound Solvent | DMSO (final conc. ≤0.2%) [2] | Aqueous solution with 0.1% Tween-20 [5] |
| Working Concentration | 0.5 - 2 mM [2] | As determined by dose-response |
| Treatment Timing | Pre-incubation (2 hrs) + Co-incubation (4 hrs) [2] | Application at day 5 post-subcultivation [5] |
| Primary Stimulus | TNF-α (0.5 ng/mL) [2] | NaCl, Jasmonic acid, or Harpin protein [4] |
| Key Readout | Flow cytometry for adhesion molecules [2] | Gene expression (e.g., JAZ/TIFY) [4] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No Observed Effect | Low activity or degradation of the stimulus (e.g., TNF-α). | Verify stimulus activity in a separate experiment; prepare fresh aliquots. |
| Poor Solubility | Precipitation in aqueous culture medium. | Ensure the stock solution is prepared correctly in DMSO and is fully dissolved before adding it to the medium. |
| High Background in Controls | Solvent cytotoxicity. | Reduce the final concentration of DMSO (e.g., to 0.1% or lower) if possible, and confirm solvent-only controls are healthy. |
The diagram below illustrates the primary molecular mechanism of this compound in mammalian cells and a generalized experimental workflow.
The table below summarizes key information about Phenidone from the search results:
| Property | Description |
|---|---|
| IUPAC Name | 1-Phenylpyrazolidin-3-one [1] |
| Molar Mass | 162.192 g·mol⁻¹ [1] |
| Appearance | Crystal leaflets or needles [1] |
| Melting Point | 121 °C (250 °F; 394 K) [1] |
| Solubility in Water | 10 g/100 ml at 100 °C [1] |
| Primary Use | Photographic developer [1] |
| Key Property | Reducing agent; 5-10 times the developing power of Metol [1] |
| Common Synergy | Often used with hydroquinone or ascorbic acid (Vitamin C) [1] [2] |
Since established protocols for your specific need are not available, here is a logical workflow and key considerations for designing your own temperature optimization experiments. You can use this framework to build your internal troubleshooting guides and FAQs.
The following diagram outlines the key stages of this iterative process:
When working through the experimental workflow, please pay close attention to the following aspects:
Here is a sample FAQ that you could adapt for your internal support portal, based on common challenges:
Q: What is a good starting point for a temperature optimization study?
Q: How can I improve the shelf-life of this compound stock solutions?
Q: Our bioassay results are inconsistent. What could be the cause?
| Problem | Likely Cause | Solution | Key Considerations |
|---|---|---|---|
| Precipitation/Crystallization after cooling [1] | Supersaturated solution: Too much Phenidone dissolved in warm solvent exceeds room-temperature capacity. | Add more solvent (e.g., Propylene Glycol) incrementally until precipitate fully dissolves at room temperature [1]. | Maintain stock solution at 1% concentration for easier handling and stability [2] [3]. |
| "White Mud" or Cloudy Suspension [1] | Incomplete dissolution: this compound may have formed a suspension rather than a true solution [2]. | Ensure solvent is heated to 60-80°C (140-176°F) and stir thoroughly until the solution is completely clear [2]. | Use a reliable, pure source of this compound; off-white or brown powder may indicate impurities [2]. |
| Difficulty Dissolving at Lower Temperatures | Slow dissolution kinetics. | Dissolve at 40°C (104°F) with extended stirring time [2]. | Be patient; this method avoids potential thermal degradation from higher heat [3]. |
| Insolubility in Aqueous Solutions | Low water solubility of this compound. | First dissolve in a small amount of a water-miscible solvent (e.g., Isopropyl Alcohol or Glycol), then add to the aqueous solution [2]. | For complex biological buffers, additives like Tween 20 can help maintain solubility [4]. |
Q1: What is the best solvent for a long-lasting this compound stock solution?
Q2: How can I prepare a stable 1% this compound in Propylene Glycol solution? Here is a detailed protocol [3]:
Q3: I'm mixing a glycol-based developer (e.g., Pyrocat). Can I use an alcohol-based this compound stock?
Q4: Has my this compound in Glycol solution gone bad?
The following chart outlines a logical path for diagnosing and resolving this compound solubility problems.
The table below summarizes the core stability information for different forms of Phenidone, crucial for planning your experiments.
| Form | Storage Condition | Shelf Life | Key Evidence & Notes |
|---|---|---|---|
| Dry Powder | Sealed container, room temperature, away from light and moisture | Years to decades [1] [2] | Users report potency maintained for 3 to over 50 years. Storing in a thick, air-tight container is sufficient [2]. |
| Propylene Glycol Solution | 1-5% concentration, sealed in amber glass bottles | Several years to decades [1] [3] [4] | A 5% solution is reported to keep for "decades" [3]. Users observe a color change (yellow to dark) upon degradation [4]. |
| Alcohol Solution | e.g., Ethanol or Isopropyl Alcohol | Months [1] [3] [4] | Loses potency noticeably faster than glycol solutions; one user reported failure in about 2 months [3] [4]. |
For a reliable, long-lived this compound stock solution, the following methodology is recommended based on consensus from photographic chemistry practices [3] [4].
The diagram below outlines the decision-making process for storing this compound based on your intended use, incorporating the best practices identified.
| Experimental System / Target | Working Concentration | Observed Effect / IC₅₀ Value | Citation |
|---|---|---|---|
| Broccoli chops (Inhibition of JA biosynthesis) | 0.1, 1.0, and 10 mM | Effective inhibition of JA-mediated wound response; 10 mM selected as optimal dose [1] | |
| Carrot shreds (Inhibition of JA biosynthesis) | 10 mM | Effectively inhibited JA biosynthesis and downstream wound-induced gene expression [2] | |
| Soybean Lipoxygenase (SLOXI) Assay | -- | IC₅₀ = 0.93 µg/mL (approx. 5.2 µM) for positive control this compound [3] | |
| In Vitro Anti-inflammatory Activity | -- | IC₅₀ = 4.92 µg/mL for optimized plant extract vs. 0.93 µg/mL for this compound (positive control) [3] |
To help you design your experiments, here are the methodologies from the studies that used this compound as an inhibitor.
Q1: Why is there a large discrepancy between the IC₅₀ (µM) and the working concentration (mM) used in tissues?
Q2: How should I optimize the concentration for my experiment?
The following diagram illustrates the signaling pathway involving this compound's inhibition, based on its known role in jasmonic acid (JA) biosynthesis, a common pathway in plant stress response which is analogous to inflammatory pathways in mammalian systems.
Table 1: Key Characteristics of Lipoxygenase Inhibitors
| Inhibitor | Primary Target | IC₅₀ / Potency Range | Key Features & Applications | Reported Limitations |
|---|
| Phenidone | Dual COX/LOX inhibitor | ~273 μM (4-4-dimethyl-phenidone derivative) [1] | - Rat 5-LOX inhibitor in vitro and in vivo (0.1-0.5 μM) [2]
Table 2: Experimental Applications and Selectivity Profiles
| Inhibitor | Cell-Based Assays | In Vivo Models | Selectivity Considerations | Key Experimental Findings |
|---|---|---|---|---|
| This compound | HUVEC adhesion molecule expression [1] | Zymosan-induced inflammation [6] | Inhibits both COX and LOX pathways [2] | Attenuates leucocyte adhesion under flow (1.5 dynes/cm²) [1] |
| Derivative 5 | COX-1/COX-2 inhibition | Not specified | Significant activity against COX-1/COX-2, inactive vs. human 5-LOX [2] | Demonstrated importance of structural modifications for selectivity |
| MK886 | Pancreatic cancer cells [7] | Not specified | FLAP inhibitor, blocks 5-LOX activity | Induces apoptosis in prostate cancer cells; synergistic with celecoxib [7] |
| BW A4C, A63162, ICI 207968 | A23187-stimulated blood ex vivo [6] | Zymosan-induced inflammation [6] | Selective 5-LOX inhibitors | Inhibited initial phase of vascular permeability in peritoneal cavity [6] |
Objective: Measure direct inhibition of lipoxygenase enzyme activity using colorimetric methods.
Materials:
Methodology:
Key Considerations:
Objective: Evaluate effect of LOX inhibitors on endothelial cell inflammatory responses.
Materials:
Methodology:
Key Considerations:
Q: What are the optimal pre-incubation conditions for this compound in cell-based assays? A: Pre-incubation (before TNF-α stimulation) provides superior results compared to co-incubation or post-incubation. For HUVEC assays, pre-incubate with this compound derivatives for 30-60 minutes before inflammatory stimulation. Dose-dependent effects are typically observed between 100-500 μM for this compound derivatives [1].
Q: Why does my this compound treatment show variable effects across different cell types? A: this compound's dual COX/LOX inhibition produces varying effects depending on the dominant inflammatory pathway in your specific system. In zymosan-induced inflammation models, this compound effectively inhibits early-phase LTB₄ production and vascular permeability in peritoneal cavity, but shows limited effect on initial phase permeability in joint spaces [6]. Always characterize the primary eicosanoid pathways in your specific model system.
Q: How specific is this compound for different LOX isoforms? A: this compound demonstrates broad LOX inhibition activity but with varying potency against different isoforms. Structural modifications significantly impact specificity - for instance, 4-methyl-phenidone shows increased 5-LOX inhibition (IC₅₀ = 60 nM) while derivative 5 in one study lost 5-LOX inhibition but retained COX activity [2]. Consider your target LOX isoform when selecting this compound derivatives.
Q: My LOX inhibitor shows good in vitro activity but fails in cellular models. What could explain this? A: This discrepancy may arise from:
Q: How do I determine whether to use a redox vs. non-redox LOX inhibitor? A: Redox inhibitors like this compound may produce broader antioxidant effects, while non-redox competitive inhibitors offer more specific mechanisms. Consider:
Q: What are the key differences between plant and mammalian LOX assays? A: While soybean LOX (sLOX-1) is commonly used for initial screening, significant differences exist:
Diagram 1: LOX Signaling Pathway and Inhibitor Mechanisms. This diagram illustrates the arachidonic acid metabolism pathway showing where different LOX inhibitors act. This compound inhibits the 5-LOX pathway while other targets include FLAP protein and downstream leukotriene production.
Diagram 2: Experimental Workflow for LOX Inhibitor Evaluation. This workflow outlines a systematic approach for characterizing LOX inhibitors, progressing from initial enzyme assays to mechanism of action studies and functional validation in biologically relevant systems.
This compound Core Structure Optimization:
Critical SAR Findings:
Dual COX/LOX Inhibition Strategy:
Cancer Research Applications:
Toxicity Profiles:
Experimental Design Considerations:
The most accurate and detailed protocols for pharmaceutical applications of Phenidone will be found in specialized scientific literature and chemical vendor resources.
"this compound stability study protocol", "this compound HPLC quantification", or "this compound solubility in pharmaceutical solvents".Based on its known chemical properties, here are some potential challenges you might encounter when standardizing this compound protocols. You can use these as a starting point for your own troubleshooting guides.
| Challenge Area | Specific Issues to Investigate | Potential Data to Standardize |
|---|---|---|
| Solution Stability | Oxidation in air, sensitivity to light and temperature, hydrolysis in aqueous solutions. | Define inert atmosphere (e.g., N2) requirements, buffer/pH limits, and safe storage conditions. |
| Analytical Quantification | Developing precise and accurate HPLC/UV-Vis methods, identifying and quantifying degradation products. | Standardize calibration curves, specify column type, mobile phase, and detection wavelength. |
| Solubility & Formulation | Achieving sufficient solubility in biocompatible solvents for in vivo studies, formulation stability. | Document solubility in DMSO, saline, oils; define storage temperature and shelf-life for stock solutions. |
| Biological Activity Assays | Reproducibility of IC50 values, interaction with assay buffers and components, cell line variability. | Standardize cell passage number, incubation time, concentration ranges, and positive controls. |
To help visualize the logical process of developing and troubleshooting a robust experimental protocol, the following diagram outlines a systematic workflow.
The table below summarizes the available in vitro efficacy data for this compound from recent scientific literature.
| Assay/Model | Reported IC₅₀ Value | Positive Control (IC₅₀) | Citation |
|---|---|---|---|
| Soybean Lipoxygenase (SLOXI) Inhibition ( In vitro ) | 4.92 µg/mL | This compound: 0.93 µg/mL | [1] |
| Cyclooxygenase (COX) Inhibition ( In vitro ) | Data not available in search | -- | [2] |
This data comes from a 2023 study where this compound was used as the reference standard for assessing the anti-inflammatory activity of a plant extract, confirming its potent activity as a lipoxygenase inhibitor [1].
This compound is recognized as a dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes [2]. These enzymes are key in the arachidonic acid inflammatory pathway.
This is a standard in vitro method for evaluating LOX inhibition activity [1].
Q1: The inhibitory activity of my this compound sample in the SLOXI assay is lower than expected. What could be the cause?
Q2: Are there known stability or solubility issues with this compound I should account for in my in vivo experiments?
The search indicates that this compound's efficacy has been noted in neurodegeneration models like excitotoxicity and ischemia, with effects attributed to both dual COX/LOX inhibition and direct antioxidant properties [2]. To expand your knowledge:
"this compound neuroprotection", "this compound arthritis model", or "this compound pharmacokinetics".
Phenidone (1-phenyl-3-pyrazolidinone, CAS 92-43-3) is a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. It is an organic compound widely used in photographic development and as a research tool in biological studies [2] [1]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Mechanism of Action | Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) [1]. |
| Primary Applications | Photographic developer; pharmaceutical/dye manufacturing; research tool in neuroscience, inflammation, and plant biology [2] [3] [1]. |
| Molecular Weight | 162.19 g/mol [1]. |
| CAS Number | 92-43-3 [1]. |
| Chemical Formula | C9H10N2O [1]. |
| SDF | C1CN(NC1=O)C2=CC=CC=C2 [1]. |
A key to successful experimentation is the proper preparation of this compound solutions. The following table provides standard protocols for preparing stock solutions for in vitro and in vivo work, based on manufacturer data [1].
| Solution Type | Solvent | Concentration | Preparation Instructions | Storage & Stability |
|---|---|---|---|---|
| In Vitro Stock | DMSO | 32 mg/mL (197.29 mM) | Dissolve powder in fresh, moisture-absorbing DMSO. | -20°C powder, 3 years from receipt [1]. |
| In Vivo Stock (Suspension) | 0.5% CMC-Na | 5 mg/mL | Add powder to solvent and mix thoroughly to form a homogeneous suspension [1]. | Prepare fresh before use. |
For in vivo administration, particularly in rodent models of cerebral ischemia, a common protocol is a single intraperitoneal (i.p.) injection of LOXBlock-1 (a this compound-related inhibitor) at 50 mg/kg [4]. This has been shown to reduce infarct sizes and improve behavioral outcomes, with efficacy even when treatment was delayed until four hours after the onset of ischemia [4].
Here are solutions to some frequently encountered problems when working with this compound.
Problem 1: Low Solubility in Aqueous Buffers
Problem 2: Inconsistent In Vivo Results
Problem 3: Need to Modulate Specific Pathways (JA vs. Eicosanoids)
The following diagram, generated with Graphviz, illustrates the core signaling pathway through which this compound exerts its neuroprotective effects, based on research in experimental stroke models [4].
Diagram Title: this compound's Neuroprotective Mechanism in Ischemic Stroke
This diagram shows how an ischemic insult leads to increased 12/15-LOX activity, which in turn elevates oxidative stress (marked by 12-HETE) and results in neuronal death. This compound (or the specific inhibitor LOXBlock-1) inhibits 12/15-LOX, reducing oxidative stress and ultimately leading to neuroprotection [4].
The following table summarizes the core characteristics and experimental data for Phenidone and BW755C based on the available literature.
| Feature | This compound | BW755C |
|---|---|---|
| Primary Mechanism | Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways [1] [2] | Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways [3] |
| Efficacy against 5-LOX | Inconsistent data: effective in rat models [4], but inactive against human 5-LOX in one study [5] | Potent inhibitor; significantly higher free radical-scavenging activity than plant extract in one model [3] |
| Efficacy against COX | Active against both COX-1 and COX-2 in the micromolar range [5] | Data not fully available in search results; known as a dual COX/LOX inhibitor [3] |
| Effect on Hydroxyl Radicals | Inhibits generation [3] | Stimulates generation [3] |
| Key Experimental Findings | - Inhibited LTB4 production & vascular permeability in rat zymosan model [4]
> Note on Research Timeliness: The most direct comparative study was published in 2002 [3], and key supporting studies on efficacy are from the 1990s [4] [2]. This information may not represent the current state of research.
Here are the methodologies from two pivotal studies that provide direct or indirect comparison data.
Study 1: Antioxidant Activity (2002)
Study 2: Zymosan-Induced Inflammation (1991)
The following diagram illustrates the shared and differing effects of this compound and BW755C on the arachidonic acid inflammation pathway, based on the cited studies.
To understand how different inhibitors work, it's helpful to first look at the process they affect. The diagram below illustrates the arachidonic acid pathway, which is central to inflammation, and shows the points where different types of inhibitors act.
This pathway shows that This compound's key differentiator is its ability to simultaneously block both the COX and LOX branches, potentially offering a broader anti-inflammatory effect than inhibitors that target only one pathway [1].
The table below summarizes the main classes of inhibitors that act on the arachidonic acid pathway.
| Inhibitor Class | Key Examples | Primary Mechanism of Action | Key Advantages / Rationale | Reported Limitations / Risks |
|---|---|---|---|---|
| Dual COX/LOX Inhibitors | This compound [1] | Inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. | Broader anti-inflammatory effect by reducing both prostaglandins and leukotrienes; may avoid some side effects of selective inhibition [2]. | Limited modern clinical data; research is primarily pre-clinical. |
| Novel Thiophene derivatives [3] | Synthetic compounds designed for dual COX/LOX inhibition. | Aim for safer and more effective profiles; active area of drug development [3]. | Mostly in experimental stages; not yet approved drugs. | |
| COX-2 Selective Inhibitors | Celecoxib, Meloxicam, Etoricoxib [4] [5] | Primarily inhibit the COX-2 enzyme induced at inflammation sites. | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs [4] [5]. | Increased cardiovascular risk (e.g., hypertension, heart failure) [4]. |
| Non-Selective COX Inhibitors | Ibuprofen, Naproxen, Diclofenac [4] | Inhibit both COX-1 ("housekeeping" enzyme) and COX-2 (inflammatory enzyme). | Well-established efficacy for pain and inflammation [4]. | Gastrointestinal toxicity, renal impairment, anti-platelet effects [4]. |
| 5-LOX Inhibitors | Zileuton [6] | Selectively inhibit the 5-lipoxygenase (5-LOX) enzyme, reducing leukotriene production. | Targeted approach for leukotriene-mediated conditions (e.g., asthma) [6]. | Potential for liver toxicity; limited to specific indications [6]. |
| Corticosteroids | Methylprednisolone [7] | Inhibit Phospholipase A₂, preventing the release of arachidonic acid itself. | Broad, upstream action on the inflammatory pathway. | Systemic hormonal side effects with long-term use. |
Available experimental data on this compound is promising but not as extensive as for other inhibitors.
For researchers aiming to conduct a rigorous comparison, here are some suggested pathways and methodologies based on current literature.
The field of dual COX/LOX inhibition is active, with research ongoing into novel compounds like thiophene derivatives to achieve a safer and more effective anti-inflammatory profile [3]. Exploring these recent chemical classes may provide more robust comparative data than what is currently available for this compound.
Phenidone (1-phenyl-3-pyrazolidinone) is recognized for its antioxidant properties, which are primarily linked to its dual inhibitory action on key enzymes in the arachidonic acid pathway and potential direct radical-scavenging effects [1] [2] [3].
The table below summarizes its core mechanisms:
| Mechanism | Description | Key Supporting Evidence |
|---|---|---|
| Dual COX/LOX Inhibition | Simultaneously inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [3]. | In vivo neuroprotection; effect replicated by drug combinations (e.g., NS-398 + esculetin) [1] [2]. |
| In Vivo Antioxidant Effects | Reduces oxidative stress markers in the brain [1] [2]. | Dose-dependent attenuation of lipid peroxidation, protein oxidation, and glutathione status impairment in rat hippocampus [1] [2]. |
| Direct Antioxidant Action | Neuroprotection may involve properties beyond enzyme inhibition [3]. | Suggested to contribute to neuroprotective effects in various models [3]. |
Here is a summary of the quantitative findings and methodologies from pivotal research on this compound's neuroprotective and antioxidant effects.
In Vivo Neuroprotection Against Kainate-Induced Toxicity A key study provides robust experimental data on this compound's effects [1] [2].
Comparison with Structural Analogs Another study evaluated phenyl-pyrazolone derivatives structurally related to this compound [4].
For researchers looking to validate antioxidant activity, the following are core methodologies. Note that these are general protocols, as the search results did not contain the specific step-by-step methods used in the this compound studies.
1. In Vivo Assessment of Neuroprotective Antioxidant Activity This protocol is based on the study by Kim et al. (2000) [1] [2].
2. Common In Vitro Antioxidant Assays While not used in the cited this compound studies, these standard assays are relevant for profiling antioxidant activity [5] [6] [7].
For a comprehensive and up-to-date comparison guide, you should be aware of the following limitations in the current search results:
The table below summarizes the effects of Phenidone observed in a study of N-methyl-N-nitrosourea (MNU)-induced mammary gland carcinoma in albino rats.
| Aspect Investigated | Experimental Findings | Significance / Proposed Mechanism |
|---|---|---|
| Tumor Prevention | Reduction in tumor incidence, total tumor number, and tumor burden [1]. | This compound exhibits chemopreventive potential [1]. |
| Mammary Gland Morphology | Reduction in the number of undifferentiated terminal end buds (TEBs) and alveolar buds (ABs), which are sites for malignant transformation [1]. | Limits the formation of structures prone to cancer development [1]. |
| Inflammatory Pathways | Downregulation of COX-2 and 5-LOX enzymes; decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. | This compound acts as a dual inhibitor of COX-2 and 5-LOX, reducing inflammation linked to cancer progression [1]. |
| Oxidative Stress | Attenuation of lipid peroxidation (MDA levels); restoration of antioxidant enzymes (SOD, CAT, GSH) [1]. | Reduces oxidative damage to cells, a key factor in carcinogenesis [1]. |
| Apoptosis | Upregulation of pro-apoptotic caspase-3 and Bax; downregulation of anti-apoptotic Bcl-2 [1]. | Promoves programmed cell death in tumor cells [1]. |
| Cardiotoxicity (ECG) | MNU-induced abnormalities in QT interval, QRS complex, and heart rate were restored towards normal with this compound treatment [1]. | Suggests a protective effect against cancer therapy-associated cardiotoxicity, though not a direct anti-cancer effect [1]. |
The key comparative study followed this methodology [1]:
The study proposes that this compound's anti-cancer and chemopreventive effects are primarily linked to its dual inhibition of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inflammatory pathways [1]. This mechanism reduces the production of various pro-inflammatory and pro-carcinogenic metabolites.
The diagram below illustrates this proposed signaling pathway and the biological effects observed in the study.
The search results indicate that comparative data on this compound is scarce. The available study is a preclinical investigation, meaning its findings have not yet been validated in human trials [1]. Furthermore, the study did not compare this compound against a wide range of modern targeted therapies, but rather against a known carcinogen (MNU) and Tamoxifen as a positive control.
To deepen your research, you could explore the following:
The superadditive effect operates through a regeneration mechanism [1]. In this process:
The diagram below illustrates this electron transfer and regeneration cycle:
The table below summarizes key quantitative data on the performance of this compound, both alone and in combination with hydroquinone.
| Developing Agent | Relative Developing Power | Key Synergistic Ratios | Inhibition Constants (Ki) |
|---|---|---|---|
| This compound Alone | 5-10x more powerful than Metol [2] | — | 45 µM (competitive inhibitor of phenylbutazone oxidation) [3] |
| This compound + Hydroquinone | Achieves same development level at lower concentration and in less time than Metol [2] | Example H&W Developer [4]: · this compound: 3.3 g · Hydroquinone: 0.5 g · Ratio (this compound:HQ): approx. 6.6:1 | — | | Metol + Hydroquinone | — | — | — |
This protocol outlines a method for preparing and testing a superadditive this compound-HQ developer, adapted from a photographic forum discussion [4].
This method is derived from a study investigating this compound's oxidation by prostaglandin endoperoxide synthetase [3].
The experimental workflow for the biochemical analysis is as follows:
The this compound-HQ synergy offers valuable insights for research:
The table below summarizes key experimental findings from a study investigating the effect of phenidone and its derivatives on TNF-α stimulated HUVECs [1].
| Cell Line/Tissue | Stimulus/Model | Key Findings on Efficacy | Experimental Readout |
|---|---|---|---|
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α stimulation | This compound inhibited expression of ICAM-1, VCAM-1, and E-selectin [1]. | Flow cytometry |
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α stimulation; parallel plate flow chamber | 4-4-dimethyl-phenidone and 5-phenyl-phenidone inhibited adhesion molecule expression more effectively than this compound [1]. | Flow cytometry |
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α stimulation; parallel plate flow chamber | 4-4-dimethyl-phenidone attenuated leukocyte rolling under flow more effectively than this compound [1]. | Parallel plate flow chamber assay |
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α stimulation | Inhibitory effect was strongest with pre-incubation, present with co-incubation, and absent when this compound was added after stimulation [1]. | Flow cytometry |
The data in the table above was generated using the following key experimental protocols [1]:
This compound is a combined inhibitor of the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, from arachidonic acid. Leukotrienes, such as LTB4, can trigger the expression of adhesion molecules on endothelial cells. The following diagram illustrates the signaling pathway through which this compound exerts its effect on endothelial cells.
| Feature | Phenidone | Selective COX-2 Inhibitors |
|---|---|---|
| Primary Target | Lipoxygenase (LOX) enzymes [1] [2] | Cyclooxygenase-2 (COX-2) enzyme [3] [4] [5] |
| Mechanism of Action | Dual inhibitor of LOX and COX (non-selective) [1] | Selective inhibitor of the inducible COX-2 isoform [6] [5] |
| Therapeutic Role | Research chemical; not a mainstream therapeutic agent [1] [2] | Approved pharmaceuticals for pain and inflammation (e.g., Celecoxib, Etoricoxib) [6] [5] [7] |
| Key Indications | • Used in photographic development [1] • Serves as a positive control in in vitro LOX inhibition assays [2] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain, Dysmenorrhea [6] [7] | | Experimental IC₅₀ (Enzyme) | Soybean LOX: 0.93 µg/mL [2] | Varies by specific drug; data typically from cell-based or whole-organism studies [3] [4] |
This compound and COX-2 inhibitors work on different branches of the arachidonic acid cascade, as illustrated in the diagram below.
Here is a summary of quantitative data and methodologies for key assays relevant to these compounds.
| Assay / Property | This compound (Experimental Data) | Selective COX-2 Inhibitors (Class Data) |
|---|---|---|
| Lipoxygenase (LOX) Inhibition | IC₅₀ = 0.93 µg/mL [2] (Soybean LOX) | Not a primary target; weak or no significant activity typically reported. |
| Anti-inflammatory Activity | Reduces edema and cell influx in mouse ear model induced by AA/TPA [1]. | Proven efficacy in reducing pain and inflammation in clinical conditions like osteoarthritis and rheumatoid arthritis [6] [7]. |
| Primary Clinical Use | Not used in human therapy. | First-line therapy for conditions like osteoarthritis and axial spondyloarthritis [6]. |
| Key Safety Concerns | Not applicable (research use only). | • Increased cardiovascular risk (e.g., hypertension, heart failure) [6] [5]. • Can cause renal impairment, especially with pre-existing risk factors [6]. |
For researchers looking to replicate key findings, here are detailed methodologies from the literature.
Soybean Lipoxygenase (SLOXI) Assay [2]
In Vivo Anti-inflammatory Model (Mouse Ear Edema) [1]
Phenidone is recognized in pharmacological research as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) [1] [2]. This dual action inhibits both the prostaglandin and leukotriene pathways, which are central to the inflammatory process. It is primarily used as a research tool in preclinical studies.
The following diagram illustrates how this compound's dual inhibition targets the arachidonic acid inflammatory pathway:
Diagram Title: this compound's Dual Inhibition of Inflammatory Pathways
Evidence for its bioactivity comes from animal studies. One key study in spontaneously hypertensive rats (SHR) demonstrated that a single dose of this compound (30 mg/kg, intraperitoneally) lowered systolic blood pressure by a maximum of 74 ± 15 mm Hg [3]. Long-term oral administration over four weeks in young SHRs also arrested the development of hypertension, with treated rats having significantly lower blood pressure (164 ± 4 mm Hg) compared to controls (190 ± 2 mm Hg) [3].
Your search likely yielded limited results due to confusion with a different drug:
| Feature | This compound | Pirfenidone |
|---|---|---|
| Primary Use | Preclinical research; photographic developer [1] [4] | Approved treatment for Idiopathic Pulmonary Fibrosis (IPF) [5] [6] |
| Mechanism of Action | Dual COX/LOX inhibitor [1] [2] | Anti-fibrotic and anti-inflammatory (e.g., TGF-beta modulation) [6] |
| Combination Therapy Data | Limited to no clinical data found in search results | Available (e.g., with Nintedanib or N-acetylcysteine) [5] [6] |
| Research Context | Tool compound for mechanistic studies | Clinical drug for human treatment |
Irritant;Environmental Hazard